4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
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Description
“4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde” is a chemical compound. It’s worth noting that while there isn’t a lot of specific information available on this compound, it shares structural similarities with a class of compounds known as piperazines . Piperazines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Synthesis Techniques
The development of efficient synthesis methods for benzylpiperazine derivatives, which share structural similarities with 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde, demonstrates the importance of these compounds in scientific research. Jing Liu, A. Fitzgerald, and N. Mani (2012) detailed a protecting group-free, safe, and environmentally friendly synthesis method using continuous-flow hydrogenation, highlighting the scalability and potential industrial application of such compounds Jing Liu et al., 2012.
Enzymatic Reaction Studies
Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant with a piperazine structure, identifying the enzymes involved in its oxidative metabolism. This study provides insight into the metabolic pathways of complex organic molecules, which is crucial for drug development and understanding substance interactions within the human body Mette G. Hvenegaard et al., 2012.
Chemical Structure and Activity Relationship
A. F. Brito et al. (2018) explored the central pharmacological activity of piperazine derivatives, including their therapeutic potential. This research underscores the significance of structural analysis in developing new medications, specifically targeting central nervous system disorders A. F. Brito et al., 2018.
Antimicrobial Activities
Research on the antimicrobial activities of piperazine compounds, as conducted by H. Bektaş et al. (2007) and R. Xu et al. (2012), demonstrates the diverse applications of these chemicals in combating microbial infections. Their studies highlight the potential for developing new antimicrobial agents from piperazine derivatives H. Bektaş et al., 2007; R. Xu et al., 2012.
Antiproliferative and DNA Binding Studies
The study by Mina Hanifeh Ahagh et al. (2019) on the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives using 1, 4-bis(4-ferrocenylbutyl)piperazine highlights the relevance of piperazine derivatives in cancer research, particularly in inducing apoptosis in colorectal cancer cells Mina Hanifeh Ahagh et al., 2019.
properties
IUPAC Name |
4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDIADUIMOOSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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